2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid
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Overview
Description
2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid is a complex organic compound with the molecular formula C11H15N3O6S and a molecular weight of 317.32 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a nitro group, a sulfonamide group, and an amino group attached to a benzene ring.
Preparation Methods
The synthesis of 2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid involves multiple steps, typically starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group and subsequent amination to introduce the amino group. The final step involves the addition of the acetic acid moiety. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid include:
2-{3-Nitro-4-[(methyl)amino]benzenesulfonamido}acetic acid: Differing by the presence of a methyl group instead of an isopropyl group.
2-{3-Nitro-4-[(ethyl)amino]benzenesulfonamido}acetic acid: Differing by the presence of an ethyl group instead of an isopropyl group. These compounds share similar chemical properties but differ in their specific interactions and reactivity due to the variations in their alkyl groups.
Properties
IUPAC Name |
2-[[3-nitro-4-(propan-2-ylamino)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-7(2)13-9-4-3-8(5-10(9)14(17)18)21(19,20)12-6-11(15)16/h3-5,7,12-13H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJOTGEGUHBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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